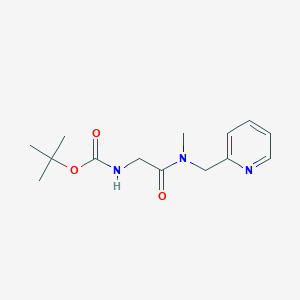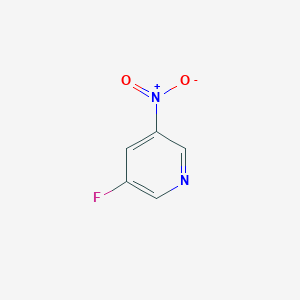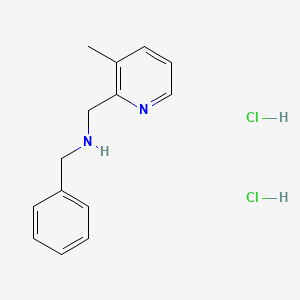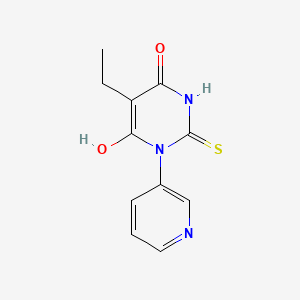
5-Ethyl-6-hydroxy-3-(pyridin-3-yl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
Vue d'ensemble
Description
5-Ethyl-6-hydroxy-3-(pyridin-3-yl)-2-sulfanyl-3,4-dihydropyrimidin-4-one (EHPSDHP) is a synthetic compound that has been studied for its potential applications in various scientific fields. It belongs to the class of compounds known as sulfinyl pyrimidines, which have been developed for their potential in medicinal and biological applications. EHPSDHP has been found to exhibit several biological activities, such as anti-inflammatory, anti-oxidant, and anti-tumor activities. Additionally, it has been studied for its potential use in drug delivery systems, as well as its ability to inhibit the growth of certain cancer cells.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
- Pyrimidine derivatives, including those similar to the chemical , have been synthesized for their wide spectrum of biological activities. These activities range from antimicrobial, antiviral, and anticancer to antidepressive and anti-inflammatory effects. Such derivatives are obtained through reactions with various reagents under conventional and heterogeneous conditions (Bassyouni & Fathalla, 2013).
Antimicrobial and Antiviral Properties
- Novel pyrimidine derivatives exhibit significant antibacterial and antifungal activities, as evidenced by in vitro screening against various gram-positive and gram-negative bacteria, as well as fungi. This suggests their potential as antimicrobial agents (Al-Juboori, 2020).
Cytotoxic Activity
- Certain thiopyrimidine derivatives have been studied for their cytotoxic activity against cancer cell lines, indicating their potential in cancer research. The structural variation in these compounds, such as different substituents at key positions of the pyrimidine ring, influences their cytotoxic properties (Stolarczyk et al., 2018).
Antibacterial Activity of Derivatives
- Synthesis of chromen-2-one derivatives with pyridine and pyrimidine moieties has been reported, with these compounds showing notable antibacterial activity against various microorganisms. This suggests their applicability in developing new antibacterial agents (Hoti et al., 2021).
Anticancer and Anti-Inflammatory Potential
- Pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These findings contribute to the ongoing research in cancer treatment and inflammation control (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
5-ethyl-6-hydroxy-1-pyridin-3-yl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-8-9(15)13-11(17)14(10(8)16)7-4-3-5-12-6-7/h3-6,16H,2H2,1H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIWRTOREYFWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-6-hydroxy-3-(pyridin-3-yl)-2-sulfanyl-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




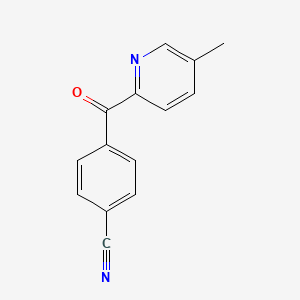
![7-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1440000.png)

![2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate](/img/structure/B1440002.png)
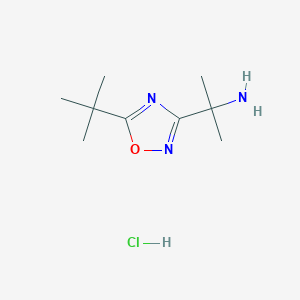
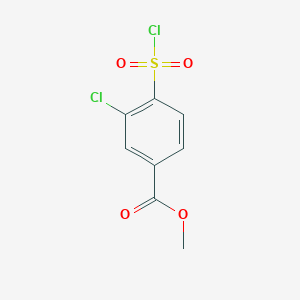
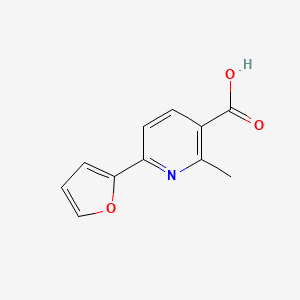

![(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1440015.png)

